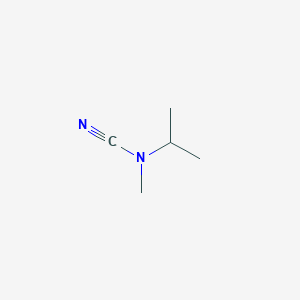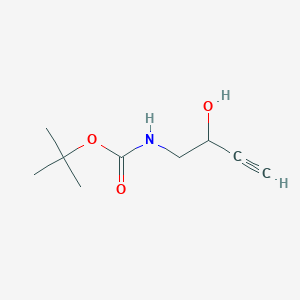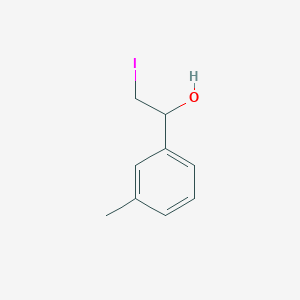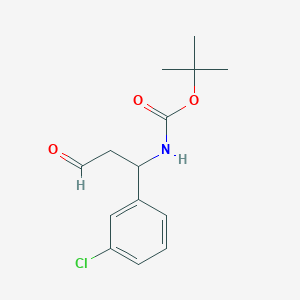![molecular formula C8H15ClN2O B13085753 N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride](/img/structure/B13085753.png)
N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride is a chemical compound that features a carbamoyl chloride functional group attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride typically involves the reaction of N-methylpyrrolidine with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:
Starting Material: N-methylpyrrolidine
Reagent: Phosgene (COCl₂)
Solvent: Anhydrous conditions, often using a solvent like dichloromethane
Temperature: Low temperatures to control the reaction rate and minimize side reactions
The reaction proceeds with the formation of the carbamoyl chloride group, yielding this compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety measures and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to handle the toxic reagents safely and efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: In the presence of water or aqueous base, the carbamoyl chloride group can hydrolyze to form the corresponding carbamic acid, which can further decompose to release carbon dioxide and the amine.
Reduction: The compound can be reduced to form the corresponding amine, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Base catalysts like triethylamine for substitution reactions
Reducing Agents: Lithium aluminum hydride for reduction reactions
Major Products
Ureas: Formed by reaction with amines
Carbamates: Formed by reaction with alcohols
Thiocarbamates: Formed by reaction with thiols
Amines: Formed by reduction
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the design of new drugs, particularly those targeting the central nervous system.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is harnessed in organic synthesis and medicinal chemistry to create compounds with desired biological activities.
Vergleich Mit ähnlichen Verbindungen
N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride can be compared with other carbamoyl chlorides and pyrrolidine derivatives:
N-methylcarbamoyl chloride: Similar reactivity but lacks the pyrrolidine ring, making it less versatile in certain synthetic applications.
N-methylpyrrolidine: Lacks the carbamoyl chloride group, limiting its reactivity in forming derivatives.
N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate: A derivative formed by the reaction of the carbamoyl chloride with an alcohol, showcasing the versatility of the parent compound.
Conclusion
This compound is a valuable compound in organic synthesis and medicinal chemistry due to its reactivity and versatility. Its ability to undergo various chemical reactions and form diverse derivatives makes it a useful building block in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C8H15ClN2O |
|---|---|
Molekulargewicht |
190.67 g/mol |
IUPAC-Name |
N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride |
InChI |
InChI=1S/C8H15ClN2O/c1-10-4-3-7(5-10)6-11(2)8(9)12/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
UMZPQCBWLBBLHE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C1)CN(C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13085695.png)

![1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7'-fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole]](/img/structure/B13085721.png)







![2-amino-1-[(3S)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B13085764.png)
![7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13085770.png)

